microcystin RR

Catalog No.
S630832
CAS No.
111755-37-4
M.F
C49H75N13O12
M. Wt
1038.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
microcystin RR

CAS Number

111755-37-4

Product Name

microcystin RR

IUPAC Name

(5R,8S,11R,12S,15S,18S,19S,22R)-8,15-bis[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid

Molecular Formula

C49H75N13O12

Molecular Weight

1038.2 g/mol

InChI

InChI=1S/C49H75N13O12/c1-26(24-27(2)37(74-8)25-32-14-10-9-11-15-32)18-19-33-28(3)40(64)60-36(46(70)71)20-21-38(63)62(7)31(6)43(67)56-30(5)42(66)59-35(17-13-23-55-49(52)53)45(69)61-39(47(72)73)29(4)41(65)58-34(44(68)57-33)16-12-22-54-48(50)51/h9-11,14-15,18-19,24,27-30,33-37,39H,6,12-13,16-17,20-23,25H2,1-5,7-8H3,(H,56,67)(H,57,68)(H,58,65)(H,59,66)(H,60,64)(H,61,69)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55)/b19-18+,26-24+/t27-,28-,29-,30+,33-,34-,35-,36+,37-,39+/m0/s1

InChI Key

JIGDOBKZMULDHS-UUHBQKJESA-N

SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C

Synonyms

cyanoginosin LA, 3-arginyl-5-arginine-, cyanoginosin RR, cyanoginosin-RR, microcystin RR

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C

Isomeric SMILES

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CCCN=C(N)N)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C

Understanding Protein Phosphatase Inhibition and Signaling Pathways:

One of the most widely explored applications of MCYST-RR is its ability to specifically inhibit protein phosphatase (PP) 1 and PP2A. These enzymes play crucial roles in regulating various cellular processes. MCYST-RR's potent and selective inhibition allows researchers to study the specific functions of these phosphatases in different biological contexts. By analyzing the effects of MCYST-RR on various cellular processes, scientists gain insights into the complex signaling pathways regulated by PP1 and PP2A. This knowledge has implications for understanding various diseases, including cancer, neurodegenerative disorders, and immune dysfunction. [Source: ]

Studying Cell Death and Apoptosis:

MCYST-RR can trigger apoptosis (programmed cell death) by inhibiting PP1 and PP2A, leading to the accumulation of phosphorylated proteins and disruption of normal cellular functions. This property makes MCYST-RR a valuable tool for studying the mechanisms of cell death in various cell types and tissues. Researchers can use MCYST-RR to investigate the role of specific signaling pathways in apoptosis and identify potential therapeutic targets for diseases associated with cell death dysregulation. [Source: ]

Investigating Cancer Development and Progression:

Developing Environmental Monitoring Tools:

Given its widespread presence in freshwater bodies and its potential health risks, MCYST-RR is frequently used as a target molecule for developing environmental monitoring tools. Researchers have developed sensitive and specific methods for detecting and quantifying MCYST-RR in water samples. These tools are crucial for assessing the risk of cyanotoxin exposure and informing water management strategies to protect human and animal health. [Source: ]

Microcystin RR is a cyclic peptide with the chemical formula C₄₉H₇₅N₁₃O₁₂. It is characterized by its unique structure that includes several amino acids and a distinctive Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl) side chain. This structure contributes to its stability and toxicity. Microcystin RR is primarily found in freshwater environments and can accumulate in aquatic organisms, posing risks to both wildlife and humans through water supply contamination .

Microcystin RR exhibits potent biological activity primarily through the inhibition of protein phosphatases type 1 and 2A. This inhibition disrupts cellular signaling pathways by preventing dephosphorylation of proteins, leading to increased phosphorylation levels within liver cells. The resulting oxidative stress can cause cell damage and apoptosis .

Toxicity Mechanisms

  • Oxidative Stress Induction: Alters cytotoxicity markers like lactate dehydrogenase leakage.
  • Cellular Apoptosis: Triggered by disrupted signaling pathways affecting cell survival .

The biosynthesis of Microcystin RR in cyanobacteria involves multiple enzymatic steps. It begins with the condensation of specific amino acids catalyzed by enzymes such as β-ketoacylsynthase and acyltransferase. The process ultimately leads to the formation of the cyclic peptide structure characteristic of microcystins .

Key Steps in Synthesis

  • Condensation of Amino Acids: Involves glutamic acid, methyldehydroalanine, alanine, leucine, methylaspartic acid, and arginine.
  • Formation of Adda: The Adda side chain is synthesized early in the pathway through complex enzymatic reactions .

Research has demonstrated that Microcystin RR interacts with various cellular components, leading to significant biological effects. For instance, studies have shown that exposure can alter antioxidant responses in different organisms, indicating its broad impact on cellular physiology .

Notable Findings

  • Cell Proliferation Effects: Microcystin RR has been linked to altered proliferation rates in human cell lines.
  • Endocrine Disruption: Observed effects on thyroid hormone regulation in aquatic species .

Microcystin RR shares structural similarities with other microcystins but differs in specific amino acid compositions. Notable similar compounds include:

Compound NameStructure DifferencesToxicity Level
Microcystin LRLeucine instead of ArginineHighly toxic
Microcystin YRContains TyrosineModerately toxic
Microcystin LALacks one methyl groupLess toxic

Unique Characteristics

Microcystin RR's unique combination of amino acids contributes to its distinct biological activity and toxicity profile compared to other microcystins. Its specific interactions with protein phosphatases make it a subject of intense study regarding hepatotoxicity mechanisms.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

12

Exact Mass

1037.56581488 g/mol

Monoisotopic Mass

1037.56581488 g/mol

Heavy Atom Count

74

Appearance

A clear film

UNII

CZ021GH33H

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Metabolism Metabolites

Microcystins are extremely stable and resist common chemical breakdown such as hydrolysis or oxidation under conditions found in most natural water bodies. These toxins can break down slowly at high temperature (40 °C or 104 o F ) at either very low (<1) or high (>9) pH. The half-life, the time it takes for one-half of the toxin to degrade, at pH 1 and 40 oC is 3 weeks; at typical ambient conditions half-life is 10 weeks.

Wikipedia

Microcystin rr

Dates

Modify: 2023-09-12

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